2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
The primary targets of 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine are microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with microtubules in a manner that depends on the substitution pattern . These interactions occur at distinct binding sites within the microtubule structure , leading to different cellular responses in mammalian cells .
Biochemical Pathways
The interaction of this compound with microtubules affects the stability and dynamics of the microtubule network . This can impact various cellular processes that rely on microtubules, including cell division, intracellular transport, and cell motility .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context and the nature of the microtubule network . For example, in cells with a highly dynamic microtubule network, the compound’s action could lead to significant changes in cell shape and motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with formamidoximes under mild conditions using trifluoroacetic anhydride . Another approach includes the use of copper-catalyzed reactions under an atmosphere of air, which facilitates the formation of triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable and environmentally benign synthesis methods, such as the I2/KI-mediated oxidative N-N bond formation reaction, have been developed. These methods utilize readily available N-aryl amidines and are efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild and base-free .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidinium-2-aminides
Uniqueness
2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylsulfanyl-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-17-11-14-10-13-7-5-9(16(10)15-11)8-4-2-3-6-12-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQMEKQNSBFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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